molecular formula C13H18BrNO2 B1522649 (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate CAS No. 578729-21-2

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate

Cat. No.: B1522649
CAS No.: 578729-21-2
M. Wt: 300.19 g/mol
InChI Key: KECPRZHCNCDSET-SECBINFHSA-N
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Description

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a chiral compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate typically involves the reaction of ®-1-(4-bromophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction proceeds via the formation of an intermediate, which then reacts with tert-butyl chloroformate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-bromophenyl)ethanol: A precursor in the synthesis of the carbamate.

    tert-Butyl carbamate: A related compound with similar structural features.

    ®-1-(4-bromophenyl)ethylamine: Another derivative with potential biological activities.

Uniqueness

®-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is unique due to its chiral nature and the presence of both a bromophenyl and a carbamate group. This combination of features makes it a versatile compound with diverse applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPRZHCNCDSET-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680975
Record name tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578729-21-2
Record name 1,1-Dimethylethyl N-[(1R)-1-(4-bromophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1R)-1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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